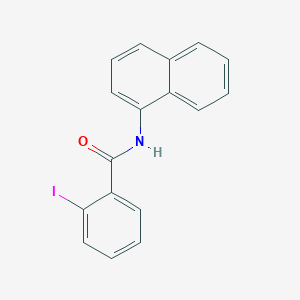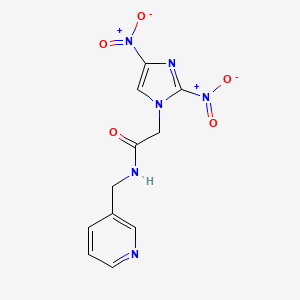![molecular formula C18H14N6O4S B11693485 (4Z)-4-[2-(3-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11693485.png)
(4Z)-4-[2-(3-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-4-[2-(3-acetylphenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrazole ring, a nitrophenyl group, and a hydrazinylidene moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(3-acetylphenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylhydrazine with 4-nitrobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure the desired product’s formation and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-4-[2-(3-acetylphenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising candidate for developing new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(3-acetylphenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases, disrupting cell signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **(4E)-4-[2-(3-acetylphenyl)hydrazin-1-ylidene]-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
- **(4E)-4-[2-(3-acetylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
The uniqueness of (4E)-4-[2-(3-acetylphenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.
Properties
Molecular Formula |
C18H14N6O4S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-[(3-acetylphenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C18H14N6O4S/c1-10(25)12-3-2-4-13(9-12)20-21-16-15(22-23(17(16)26)18(19)29)11-5-7-14(8-6-11)24(27)28/h2-9,22H,1H3,(H2,19,29) |
InChI Key |
ALCUYUYVLLPPLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693404.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11693408.png)
![(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11693416.png)
![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11693417.png)

![5-(5-{(Z)-[1-(3-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11693450.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B11693453.png)
![(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11693457.png)
![(2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693465.png)



![(2Z,5Z)-5-benzylidene-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693484.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693488.png)
